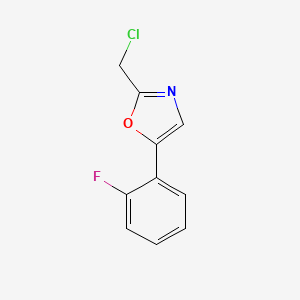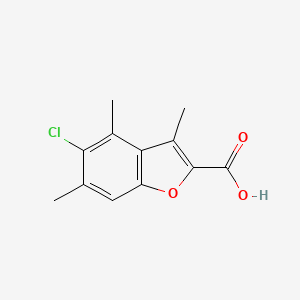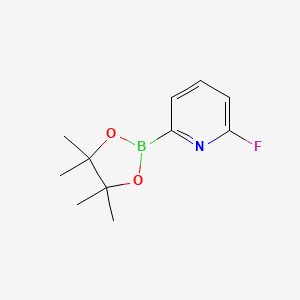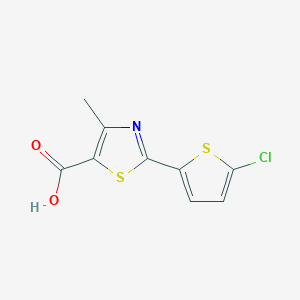
4-(3-甲氧基苯基)-1H-吡咯-3-羧酸
描述
4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, also known as 3-MPA, is a pyrrole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
科学研究应用
合成和药用应用:
- Muchowski等人(1985年)探讨了相关化合物的合成,即5-酰基-1,2-二氢-3H-吡咯[1,2-a]吡咯-1-羧酸,以及它们作为镇痛和抗炎药物的潜力。他们发现,这些化合物,包括对甲氧基类似物,在动物模型中显示出显著的效力(Muchowski et al., 1985)。
结构和光谱评估:
- Tamer等人(2015年)对一种与4-(3-甲氧基苯基)-1H-吡咯-3-羧酸相关的分子进行了实验和理论研究。他们评估了其晶体结构和非线性光学性质,为其分子行为提供了见解(Tamer et al., 2015)。
化学性质和反应:
- Sarantou&Varvounis(2022年)讨论了4-(3-甲氧基苯基)-1H-吡咯-3-羧酸衍生物的合成。他们提出了不同的合成方法,并使用各种光谱技术分析了最终产物的结构(Sarantou & Varvounis, 2022)。
X射线粉末衍射数据:
- Wang等人(2017年)提供了与4-(3-甲氧基苯基)-1H-吡咯-3-羧酸密切相关的化合物的X射线粉末衍射数据。这些信息对于理解这类化合物的物理特性和晶体结构至关重要(Wang et al., 2017)。
在阴离子结合中的应用:
- Anzenbacher等人(1999年)研究了calix[4]pyrrole衍生物的合成和阴离子结合性质,这些衍生物在结构上与4-(3-甲氧基苯基)-1H-吡咯-3-羧酸相关。他们研究了结构变化如何影响阴离子结合亲和力(Anzenbacher et al., 1999)。
抗菌性能:
- Hublikar等人(2019年)合成了类似化合物的新颖衍生物,并评估了它们的抗菌活性。这项研究突显了这类化合物在开发新的抗菌剂方面的潜力(Hublikar et al., 2019)。
作用机制
Target of Action
Similar compounds such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid have been studied, and they are known to interact with various targets in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Related compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid have been shown to influence several pathways, including those related to lipid metabolism .
Pharmacokinetics
Studies on similar compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid have shown that they undergo rapid metabolism and wide tissue distribution .
Result of Action
Related compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid have been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
生化分析
Biochemical Properties
4-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxycinnamate reductase, an enzyme that facilitates the conversion of hydroxycinnamic acids . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying metabolic pathways and biochemical processes.
Cellular Effects
The effects of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance grip strength and inhibit protein catabolism in muscle cells . Additionally, it affects hepatic lipid metabolism by interacting with specific receptors such as GPR41 . These interactions lead to changes in gene expression and metabolic flux, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to activate the GPR41 receptor, which plays a crucial role in lipid catabolism . This activation leads to downstream signaling events that modulate gene expression and metabolic pathways. The compound’s ability to interact with multiple targets at the molecular level underscores its versatility and potential in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid change over time. Studies have shown that the compound undergoes rapid metabolism and distribution within the body . Its stability and degradation are crucial factors that influence its long-term effects on cellular function. For instance, the compound’s metabolites have been detected in various organs, indicating its widespread distribution and potential long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid vary with different dosages in animal models. Low doses have been shown to enhance muscle strength and improve metabolic functions, while high doses may lead to adverse effects . For example, low-dose administration in mice increased Myf5 expression, promoting muscle development . High doses could potentially lead to toxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as hydroxycinnamate reductase, which facilitates its conversion into various metabolites . These metabolites play crucial roles in metabolic processes, including lipid metabolism and energy production. The compound’s involvement in these pathways underscores its potential in modulating metabolic flux and influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid within cells and tissues are critical for its biological activity. After administration, the compound and its conjugates are rapidly absorbed and distributed to various organs, including the liver, kidneys, and muscles . This widespread distribution is facilitated by specific transporters and binding proteins that ensure the compound reaches its target sites effectively.
属性
IUPAC Name |
4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVGZRPLEPVDAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CNC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline](/img/structure/B1453979.png)





![5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine](/img/structure/B1453988.png)


![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile](/img/structure/B1453992.png)

![4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453997.png)
![3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1453999.png)